5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lydimycin is an antibiotic compound produced by the actinomycete bacteria Streptomyces lydicus. It is known for its activity against a variety of Gram-positive bacteria, including Nocardia asteroides, Blastomyces dermatitidis, and Cryptococcus neoformans . The molecular formula of lydimycin is C47H74N4O10 .
Preparation Methods
Lydimycin is typically produced through a biosynthetic process involving the fermentation of Streptomyces lydicus in an aqueous nutrient medium under aerobic conditions . The process involves culturing the bacteria, extracting the compound, and purifying it through various chromatographic techniques . Industrial production methods also follow similar fermentation processes, with optimization for large-scale production .
Chemical Reactions Analysis
Lydimycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lydimycin can lead to the formation of various hydroxylated derivatives .
Scientific Research Applications
Lydimycin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antibiotic biosynthesis and the mechanisms of action of polyketide antibiotics . In biology and medicine, lydimycin is studied for its potential use in treating infections caused by Gram-positive bacteria . It also has applications in industry, particularly in the development of new antibiotics and antifungal agents .
Mechanism of Action
Lydimycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome and interferes with the assembly and translation processes, ultimately leading to the inhibition of protein synthesis . This mechanism is similar to that of other antibiotics like clindamycin, which also target the bacterial ribosome .
Comparison with Similar Compounds
Lydimycin is similar to other polyketide antibiotics, such as erythromycin and clindamycin. it is unique in its specific activity against certain Gram-positive bacteria and its biosynthetic origin from Streptomyces lydicus . Other similar compounds include tylosin and spiramycin, which also belong to the polyketide class of antibiotics .
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pent-2-enoic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15) |
InChI Key |
NZERRTYPTPRCIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.